13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex organophosphorus molecule characterized by a pentacyclic framework with fused bicyclic and tricyclic systems. Its structure includes two tert-butyl groups attached to phosphorus atoms within the pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaene backbone, which confers significant steric bulk and electronic effects . The phosphorus atoms are integrated into the aromatic system, creating a unique electronic environment that distinguishes it from simpler phosphines or phosphates. The molecular formula is inferred to be C₃₄H₃₈P₂, with a molecular weight of approximately 528.6 g/mol, based on structural analogs in the literature .
Properties
IUPAC Name |
13-tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMFQIWDFKIXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is notably complex due to its intricate structure involving multiple cycloalkane rings and phosphorous functionalities. The IUPAC name reflects its structural complexity:
- IUPAC Name : 13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | Approx. 1000 g/mol (estimated) |
| Solubility | Not well characterized |
| Stability | Requires controlled conditions for storage |
Anticancer Properties
Research has indicated that compounds with similar phosphorous functionalities exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation pathways.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
- Case Study : In a study involving phosphorous-containing compounds similar to this one, significant reductions in tumor growth were observed in xenograft models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of phosphorous moieties which are known to enhance the activity against various bacterial strains.
- In Vitro Studies : Preliminary tests have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
- Comparison with Known Antibiotics : When compared with traditional antibiotics such as penicillin and tetracycline in vitro assays, certain derivatives showed comparable efficacy .
Neuroprotective Effects
Emerging studies suggest that similar compounds may possess neuroprotective effects through antioxidant mechanisms.
- Research Findings : A study highlighted that phosphorous-containing compounds can reduce oxidative stress markers in neuronal cell lines .
- Potential Applications : These findings open avenues for further investigation into their use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Toxicity
While the biological activities are promising, safety profiles must be established through rigorous testing:
Scientific Research Applications
Catalysis
The compound has shown promise as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate chemical transformations:
- Asymmetric synthesis : Utilized in the production of enantiomerically enriched compounds.
- Hydrogenation reactions : Effective in transferring hydrogen to unsaturated substrates.
Medicinal Chemistry
Preliminary studies indicate potential therapeutic applications:
- Antitumor activity : The compound exhibits cytotoxic effects against certain cancer cell lines.
- Antimicrobial properties : Demonstrated effectiveness against various bacterial strains.
Materials Science
The unique structural features allow for innovative applications in materials development:
- Polymer synthesis : Used as a monomer in the creation of advanced polymers with enhanced properties.
- Nanomaterials : Potential use in the fabrication of nanoparticles for drug delivery systems.
Case Study 1: Asymmetric Hydrogenation
A study explored the use of the compound in asymmetric transfer hydrogenation (ATH) reactions to produce chiral alcohols from ketones:
- Methodology : The compound was employed as a catalyst under mild conditions.
- Results : High enantioselectivity was achieved (up to 95% ee), showcasing its effectiveness in producing valuable chiral intermediates for pharmaceuticals.
Case Study 2: Antimicrobial Activity
Research focused on evaluating the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:
- Findings : The compound exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a niche class of phosphapentacyclic aromatics , which are rare due to synthetic challenges. Key structural analogs include:
Physicochemical and Electronic Properties
- Steric Effects : The dual tert-butyl groups in the target compound create substantial steric hindrance, reducing reactivity toward electrophilic agents compared to the oxo- and sulfonamide-substituted analogs .
- Electronic Structure : The phosphorus atoms in the pentacyclic system participate in conjugation with the aromatic π-system, leading to delocalized electron density. This contrasts with simpler phosphates (e.g., ’s oxo-phosphate), where phosphorus is in a more localized electronic environment .
- Solubility : The absence of polar groups (e.g., sulfonamide or oxo) renders the target compound less soluble in polar solvents compared to its analogs, favoring organic solvents like toluene or dichloromethane .
Stability and Reactivity
- Thermal Stability : The bulky tert-butyl groups likely enhance thermal stability by shielding reactive sites, a feature absent in the less substituted analogs .
- Chemical Reactivity : The compound’s low polarity and steric protection suggest inertness under standard conditions, unlike the sulfonamide analog (), which may undergo hydrolysis or nucleophilic substitution .
Key Research Findings
- Synthetic Challenges: The compound’s synthesis requires multi-step cyclization and precise control of tert-butyl group placement, as noted in analogous phosphapentacyclic syntheses .
- Spectroscopic Characterization: Solid-state NMR (ssNMR) would be critical for elucidating phosphorus environments, as demonstrated in studies of similar organophosphorus compounds .
Preparation Methods
Asymmetric Hydrogenation of Binaphthyl Precursors
A cornerstone of laboratory synthesis involves asymmetric hydrogenation of prochiral binaphthyl derivatives. This method leverages chiral transition metal catalysts to induce stereoselectivity.
Reaction Conditions
-
Catalysts : Rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) achieve ee values exceeding 90%. Ruthenium catalysts (e.g., Noyori-type) are alternatives for specific substrates.
-
Solvents : Toluene or tetrahydrofuran (THF) optimize catalyst activity and substrate solubility.
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Temperature : Reactions proceed at 60–100°C under hydrogen pressures of 50–100 bar.
Table 1 : Optimization of Asymmetric Hydrogenation Parameters
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.5–2 mol% | Higher loading reduces ee due to side reactions |
| Hydrogen Pressure | 70–90 bar | Elevated pressure accelerates kinetics |
| Reaction Time | 12–24 hours | Prolonged duration risks over-reduction |
Intermediate Isolation
Post-hydrogenation, the dihydro-binaphthyl intermediate is isolated via silica gel chromatography (hexane/ethyl acetate eluent). Recrystallization from ethanol further enhances purity (>98%).
Phosphorus Incorporation via Staudinger Reaction
The tert-butyl-phosphapentacyclic core is constructed using a Staudinger-type reaction between azides and phosphines.
Key Steps
-
Azide Preparation : Treatment of brominated binaphthyl derivatives with sodium azide in dimethylformamide (DMF) at 80°C yields aryl azides.
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Phosphine Synthesis : tert-Butylphosphine is generated via Grignard reagent (tert-butylmagnesium chloride) and phosphorus trichloride.
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Staudinger Reaction : Combining azides and phosphines in THF at 0°C forms the phosphapentacyclic framework.
Critical Note : Strict anhydrous conditions are essential to prevent hydrolysis of intermediates.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
Industrial processes prioritize throughput and cost-efficiency. Continuous flow reactors enable:
-
Precise temperature/pressure control through modular reaction zones.
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In-line purification via immobilized scavengers (e.g., quadrapure resins).
Table 2 : Benchmarks for Continuous Production
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Daily Output | 5–10 g | 50–100 kg |
| Catalyst Recycling | Not feasible | 10–15 cycles |
| Purity | 95–98% | >99.5% |
High-Pressure Catalytic Systems
Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under 150–200 bar hydrogen pressure reduce reaction times to 2–4 hours. Automated pressure monitoring systems mitigate safety risks.
Catalytic Systems and Ligand Design
Chiral Ligand Optimization
Ligand architecture dictates stereochemical outcomes. Bulky substituents enhance steric shielding at the phosphorus center, favoring desired configurations.
Figure 1 : Correlation between Ligand Bulkiness and Enantiomeric Excess
| Ligand | Steric Volume (ų) | ee (%) |
|---|---|---|
| (R)-BINAP | 350 | 92 |
| Josiphos SL-J009-1 | 420 | 96 |
| Mandyphos MT-SL01 | 390 | 94 |
Solvent Effects on Catalyst Performance
Polar aprotic solvents (e.g., DMF, acetonitrile) improve ligand-metal coordination but may destabilize intermediates. Empirical solvent screening is critical.
Purification and Characterization
Chromatographic Techniques
-
Size-Exclusion Chromatography (SEC) : Separates oligomeric byproducts.
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High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak IC) resolve enantiomers with >99% purity.
Spectroscopic Validation
-
³¹P NMR Spectroscopy : Singlets at δ 25–30 ppm confirm phosphorus incorporation.
-
X-Ray Crystallography : Absolute configuration determination via heavy-atom (e.g., sulfur) derivatives.
Table 3 : Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.35 (s, 18H) | tert-Butyl groups |
| ¹³C NMR | δ 120–140 (aromatic carbons) | Fused aromatic systems |
| HRMS | m/z 734.9 [M+H]⁺ | Molecular ion confirmation |
Challenges and Recent Advances
Byproduct Formation
Dimerization via phosphorus-phosphorus coupling occurs under oxidative conditions. Additives like 2,6-di-tert-butylpyridine suppress this pathway.
Green Chemistry Initiatives
Recent studies explore:
-
Photocatalytic methods using visible light to reduce energy consumption.
-
Biocatalytic approaches with engineered phosphatases for enantioselective synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or phosphine-ligand assembly under inert conditions (e.g., argon atmosphere). To ensure stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis. Purification via silica gel chromatography followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical. Enantiomeric purity is validated using chiral HPLC with columns like Chiralpak® IA/IB and corroborated by optical rotation measurements (e.g., −605° in methanol as a benchmark) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the complex pentacyclic structure and confirms stereochemistry.
- ³¹P NMR : Identifies phosphorus environments (δ ~20–30 ppm for phosphine derivatives).
- Optical rotation : Quantifies enantiomeric excess (e.g., −605° in methanol) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) reduces ambiguity .
Q. How can researchers address challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Use gradient elution in column chromatography with mixed solvents (e.g., dichloromethane/methanol) to separate sterically hindered byproducts. Membrane-based separation technologies (e.g., nanofiltration) can isolate high-purity fractions at the microscale, minimizing decomposition .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Multi-level DFT calculations : Compare B3LYP, M06-2X, and ωB97XD functionals to assess electronic effects.
- Kinetic studies : Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots under varying temperatures.
- In situ spectroscopy : Monitor intermediates using FTIR or Raman to validate mechanistic hypotheses.
Align findings with theoretical frameworks (e.g., frontier molecular orbital theory) to reconcile discrepancies .
Q. What methodological approaches are recommended for studying this compound’s role in asymmetric catalysis?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., C–H activation vs. bond formation).
- Stereochemical tracing : Use deuterium-labeled substrates to track enantioselectivity.
- Transient absorption spectroscopy : Resolve short-lived catalytic intermediates (e.g., metal-ligand complexes).
Integrate findings with ligand design principles (e.g., bite angle optimization) to refine catalytic cycles .
Q. How can researchers resolve conflicting crystallographic and NMR data regarding conformational flexibility?
- Methodological Answer :
- Variable-temperature NMR : Probe dynamic behavior (e.g., coalescence temperatures for ring-flipping).
- Molecular dynamics (MD) simulations : Model conformational ensembles over 100+ ns trajectories.
- Paramagnetic relaxation enhancement (PRE) : Detect transient conformers in solution.
Cross-reference with solid-state (X-ray) and solution (NMR) data to map flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
